3-Amino-1-(4-bromophenyl)propan-1-ol
Overview
Description
3-Amino-1-(4-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of 3-Nitro-1-(4-bromophenyl)propan-1-ol: One common method involves the reduction of 3-nitro-1-(4-bromophenyl)propan-1-ol using a reducing agent such as hydrogen in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound.
Amination of 1-(4-bromophenyl)propan-1-one: Another method involves the amination of 1-(4-bromophenyl)propan-1-one using ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reduction reactions using hydrogen gas and palladium catalysts. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide, various solvents and temperatures.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-1-(3-bromophenyl)propan-1-ol: Similar structure but with the bromine atom in a different position on the phenyl ring.
3-Amino-1-(4-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
3-Amino-1-(4-fluorophenyl)propan-1-ol: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: 3-Amino-1-(4-bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. The position of the bromine atom on the phenyl ring can also affect the compound’s chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-amino-1-(4-bromophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDVKVULHKPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634915-13-2 | |
Record name | 3-amino-1-(4-bromophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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